2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate
Description
2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic ester derivative combining a 5-bromo-substituted pyridine ring at position 3 with a 2-[ethyl(phenyl)amino]-2-oxoethyl group.
- The 5-bromopyridine moiety, which may enhance electrophilic interactions with enzyme active sites.
- The ethyl(phenyl)amino-oxoethyl group, contributing to lipophilicity and membrane permeability.
Properties
IUPAC Name |
[2-(N-ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-2-19(14-6-4-3-5-7-14)15(20)11-22-16(21)12-8-13(17)10-18-9-12/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCOCBJNNMYDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-bromopyridine-3-carboxylic acid with ethyl(phenyl)amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the original compound, and various coupled products with extended aromatic systems.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research indicates that compounds similar to 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate exhibit significant antibacterial properties. For instance, derivatives of pyridine-based compounds have shown effectiveness against various bacterial strains. A study highlighted the inhibitory effects of certain pyridine derivatives on the growth of Haemophilus influenzae, with minimal inhibitory concentrations (MICs) ranging from 0.49 to 31.25 μg/ml . This suggests that modifications in the structure could enhance antibacterial efficacy.
Anticancer Properties
There is emerging evidence that pyridine derivatives can also exhibit anticancer properties. A series of studies have focused on the synthesis and evaluation of pyridine-based compounds for their ability to inhibit cancer cell proliferation. Notably, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential use as a pesticide or herbicide. Research into similar compounds has demonstrated effectiveness against pests and pathogens affecting crops. For example, pyridine derivatives are known to disrupt the metabolic processes of insects, leading to increased mortality rates in pest populations . This application could be particularly beneficial in sustainable agriculture practices.
Materials Science
Polymer Chemistry
In materials science, derivatives of 5-bromopyridine have been explored for their utility in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance properties such as thermal stability and UV resistance. For instance, studies have shown that incorporating pyridine-based additives into polycarbonate formulations significantly improves UV stability without compromising mechanical properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include inhibition or activation of specific proteins or signaling cascades.
Comparison with Similar Compounds
Structural and Functional Analog: 2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate
Key Differences :
- Core Structure: The analog replaces the 5-bromopyridine with a cinnamate group (aromatic propenoate) and introduces a hydroxyiminoethyl substituent on the phenyl ring.
- Bioactivity: Exhibits anti-lipoxygenase (LOX) activity (IC₅₀ = 10.2 µM) and antioxidant capacity via ROS scavenging, attributed to the cinnamate’s conjugated π-system and NO-donor properties .
- Drug-Likeness : Complies with Lipinski’s rules (molecular weight = 354.36 g/mol, LogP ≈ 3.0), suggesting oral bioavailability .
Comparison with Target Compound :
- The ethyl(phenyl)amino group in the target compound increases lipophilicity (predicted LogP ≈ 2.5) compared to the hydroxyiminoethyl group (LogP ≈ 3.0), possibly altering tissue distribution.
Ethyl Bromopyridine Esters ()
Examples include ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate (MW = 270.08 g/mol) and ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate (MW = 285.57 g/mol).
Key Differences :
- Simpler Backbone: These lack the phenyl amino-oxoethyl group, reducing steric bulk and complexity.
- Applications : Primarily used as synthetic intermediates rather than bioactive agents.
Comparison with Target Compound :
- Higher molecular weight (378.9 g/mol vs. ~270–285 g/mol) may reduce solubility but enhance protein-binding affinity.
Repaglinide-Related Compounds ()
Example: (S)-2-Ethoxy-4-[2-[[2-phenyl-1-[2-(1-piperidinyl)phenyl]ethyl]amino]-2-oxoethyl]benzoic acid (MW = 486.61 g/mol). Key Differences:
- Complexity : Features a piperidinyl-phenyl-ethyl backbone, contrasting with the target’s bromopyridine core.
- Pharmacology : Targets insulin secretion in diabetes, unrelated to inflammation or oxidative stress.
Comparison with Target Compound :
- Both share amide linkages and aromatic groups, but the target’s bromine atom may offer distinct electronic effects compared to Repaglinide’s ethoxy and piperidinyl groups.
Data Table: Structural and Physicochemical Comparison
Biological Activity
2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic organic compound that combines both aromatic and heterocyclic structures. Its unique chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and applications in drug development.
Chemical Structure and Properties
The compound's IUPAC name is [2-(N-ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate. It features a bromine atom, which enhances its reactivity and interaction with biological targets. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H15BrN2O3 |
| Molecular Weight | 365.21 g/mol |
| InChI Key | PGCOCBJNNMYDAZ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps. A common method includes the reaction of 5-bromopyridine-3-carboxylic acid with ethyl(phenyl)amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). This reaction is usually conducted in an organic solvent such as dichloromethane under reflux conditions.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of related compounds, suggesting that this compound may exhibit similar effects. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism often involves the inhibition of specific enzymes or receptors that play critical roles in cancer cell proliferation .
Case Study:
In a study assessing the anticancer activity of various derivatives, compounds with similar structural motifs demonstrated a reduction in A549 cell viability, indicating potential for further development as anticancer agents. The incorporation of different substituents on the phenyl ring significantly affected their efficacy .
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Preliminary screenings of structurally related compounds against multidrug-resistant pathogens have suggested potential efficacy against strains such as Staphylococcus aureus. The presence of the bromine substituent may enhance interactions with bacterial targets, making it a candidate for further antimicrobial studies .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism or bacterial growth.
- Receptor Modulation: It might interact with specific receptors, altering signaling pathways that lead to cell death or growth inhibition.
- Structural Interactions: The bromine atom can participate in halogen bonding, enhancing binding affinity to biological targets.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | Moderate | Potential |
| 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-chloropyridine-3-carboxylate | High | Moderate |
| 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-fluoropyridine-3-carboxylate | Low | High |
Q & A
Q. What are the established synthetic routes for preparing 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves a multi-step condensation reaction. For example, a bromophenyl intermediate can be reacted with an ethyl(phenyl)amino-oxoethyl moiety under reflux in acetonitrile, using sodium hydrogen sulfate as a catalyst. Silica gel chromatography is recommended for purification, with yields averaging 34–50% depending on reaction time and stoichiometric ratios . Purity optimization requires monitoring via HPLC (C18 column, methanol/water mobile phase) and recrystallization from ethanol .
Q. How is the structural identity of this compound confirmed in academic research?
Methodological Answer: Structural confirmation employs a combination of spectroscopic and crystallographic techniques:
- NMR (¹H and ¹³C) to verify proton environments and carbon frameworks.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups.
- Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated in analogous pyridine-carboxylate derivatives .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer: Key precautions include:
- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Handling in a fume hood to mitigate inhalation risks.
- Storage away from heat sources (P210 hazard code) and incompatible reagents (e.g., strong oxidizers) .
- Emergency protocols: Immediate rinsing with water for exposure and consultation of Safety Data Sheets (SDS) for spill management .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Methodological Answer: Optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity compared to non-polar alternatives.
- Catalyst selection : Transition metals (e.g., Pd/C for coupling reactions) or acid catalysts (e.g., p-toluenesulfonic acid) improve regioselectivity .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions, while reflux conditions accelerate kinetics .
- In-line monitoring : Use of FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What computational methods are suitable for studying the electronic properties or reaction mechanisms of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity sites. Basis sets like B3LYP/6-31G* are commonly used .
- Molecular docking : For evaluating bioactivity (e.g., enzyme inhibition) by simulating interactions with protein targets (e.g., DNA polymerase) .
- Kinetic modeling : To elucidate reaction pathways (e.g., SNAr vs. radical mechanisms) using software like Gaussian or ORCA .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., IC50 determinations) across multiple cell lines or enzymatic systems.
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Structural analogs comparison : Test derivatives with modified substituents (e.g., replacing bromine with chlorine) to isolate structure-activity relationships .
Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?
Methodological Answer:
- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .
- Circular Dichroism (CD) : To confirm absolute configuration in solution.
- X-ray crystallography : For unambiguous assignment of stereocenters, as applied in related pyrimidine-carboxylate systems .
Data Contradiction Analysis
Q. How should researchers address discrepancies in hazard classifications across safety data sheets?
Methodological Answer:
- Cross-reference SDS : Compare hazard codes (e.g., GHS pictograms) from multiple suppliers and prioritize data from certified sources (e.g., OECD guidelines) .
- Experimental validation : Conduct small-scale stability tests (e.g., thermal gravimetric analysis) to assess decomposition risks under lab conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
